N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Gold-Catalyzed Synthesis
- Gold(I)-Catalyzed Reactions : The compound is synthesized through a gold(I)-catalyzed cascade reaction. This method is significant for enriching gold carbenoid chemistry with group migration applications. (Wang et al., 2014)
Anticancer and Antiangiogenic Activity
- Anticancer Properties : Certain derivatives have been found to exhibit significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and displaying in vitro and in vivo potent vascular disrupting properties. (Romagnoli et al., 2015)
Energetic Materials
- N-O Building Blocks in Energetic Materials : The assembly of diverse N-O building blocks, including the furazan backbone, leads to materials with high density, moderate to good thermal stability, and excellent detonation properties. (Zhang & Shreeve, 2014)
Dual Inhibitors of Tuberculosis and Inflammation
- Tuberculosis and Inflammation Inhibition : The compound's derivatives act as dual inhibitors for multidrug-resistant tuberculosis and inflammation, showing significant anti-tuberculosis activity and inhibition of rat paw edema. (Turukarabettu et al., 2019)
As a Chlorinating Reagent
- Use in Chlorination : N-Chloro-N-methoxybenzenesulfonamide serves as a chlorinating reagent, demonstrating utility in chlorinating various compounds like phenols, heteroarenes, and aromatic amines. (Pu et al., 2016)
Cancer Therapeutic Development
- HIF-1 Pathway Inhibition for Cancer Therapy : Structural modifications of the compound can improve its pharmacological properties for development as a cancer therapeutic, specifically as a HIF-1 pathway inhibitor. (Mun et al., 2012)
Neurogenesis Induction
- Promotion of Neurogenesis : Derivatives of the compound increase neurogenesis by inducing final cell division in neural stem cells, an important aspect in neurological research. (Shin et al., 2015)
N-Hydroxybenzenesulfonamide Decomposition Study
- Decomposition and Source Reaction Analysis : The decomposition of N-hydroxybenzenesulfonamide in alkaline solutions yields insights into its potential as an nitrosyl hydride (HNO) source reaction. (Bonner & Ko, 1992)
Crystal Structures and Interactions
- Crystal Structure Analysis : The study of isomorphous benzenesulfonamide crystal structures contributes to understanding intermolecular interactions and the structural diversity of related compounds. (Bats et al., 2001)
Antitumor Gene Expression Studies
- Gene Expression in Antitumor Applications : The compound's derivatives have been analyzed for their impact on gene expression in antitumor applications, aiding in the understanding of drug-sensitive cellular pathways. (Owa et al., 2002)
Electrospectrochemical Properties
- Electrochemical and Spectroelectrochemical Properties : Novel derivatives have been characterized for their electrochemical and spectroelectrochemical properties, contributing to the study of metallophthalocyanines. (Kantekin et al., 2015)
Mechanistic Studies of Reactions
- Reaction Mechanism Analysis : The mechanism for furan and phenol formation from carbene complexes with acetylenes has been studied, aiding in the understanding of complex chemical reactions. (Mccallum et al., 1988)
Synthesis of Furan Derivatives
- Furan Derivative Synthesis : The compound is used in synthesizing furan derivatives, demonstrating its versatility in organic synthesis and chemical transformations. (Hormuth & Reissig, 1991)
Anticancer Activity of Hybrid Molecules
- Anticancer Evaluation of Hybrid Molecules : Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules shows promise in anticancer activity against various cancer cell lines. (Kumar et al., 2015)
Safety And Hazards
This involves studying the toxicity of the compound and any precautions that need to be taken while handling it.
Future Directions
This involves predicting potential future applications of the compound based on its properties and effects.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11(9-12-7-8-19-10-12)15-20(16,17)14-6-4-3-5-13(14)18-2/h3-8,10-11,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGDFKNBLWJSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide |
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